3-Chlorohexahydro-3H-benzofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorohexahydro-3H-benzofuran-2-one: is a chemical compound with the molecular formula C8H11ClO2 . . This compound is characterized by a benzofuran ring structure with a chlorine atom and a lactone group, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one can be achieved through various methods. One common approach involves the domino Friedel-Crafts/lactonization reaction . This method starts with polyphenols as substrates and uses electrophilic counterparts like diethylketomalonate or 3,3,3-trifluoromethyl pyruvate . The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to facilitate the cyclization and formation of the benzofuran ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorohexahydro-3H-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-one derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chlorohexahydro-3H-benzofuran-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, benzofuran derivatives, including this compound, are investigated for their potential biological activities. These compounds have shown promise in various assays for their antioxidant, antibacterial, and antiviral properties .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Benzofuran derivatives have been studied for their anti-tumor and anti-inflammatory activities , making them potential candidates for drug development .
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 3-Chlorohexahydro-3H-benzofuran-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound with a simpler structure.
3,3-Disubstituted-3H-benzofuran-2-one: A derivative with additional substituents at the 3-position.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness: 3-Chlorohexahydro-3H-benzofuran-2-one is unique due to the presence of a chlorine atom and a lactone group in its structure. These features contribute to its distinct chemical reactivity and biological activities compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
93981-23-8 |
---|---|
Molekularformel |
C8H11ClO2 |
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
3-chloro-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H11ClO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h5-7H,1-4H2 |
InChI-Schlüssel |
XEIXLFKCOXBMRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(C(=O)O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.